

# Comparing the in vitro and in vivo efficacy of MK181

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to the In Vitro and In Vivo Efficacy of SRK-181 (Linavonkibart)

#### Introduction

SRK-181, also known as linavonkibart, is a fully human IgG4 monoclonal antibody designed to selectively inhibit the activation of latent transforming growth factor-beta 1 (TGF $\beta$ 1).[1] TGF $\beta$ 1 is a cytokine that plays a crucial role in creating an immunosuppressive tumor microenvironment, which can lead to resistance to checkpoint inhibitor therapies.[1] By specifically targeting the latent form of TGF $\beta$ 1, SRK-181 aims to overcome this resistance and enhance the efficacy of anti-cancer immunotherapies.[2] This guide provides a comparative overview of the in vitro and in vivo efficacy of SRK-181, with supporting experimental data and comparisons to other TGF- $\beta$  pathway inhibitors.

### **In Vitro Efficacy**

SRK-181 demonstrates high-affinity and selective binding to latent TGFβ1, effectively preventing its activation.[3] This selectivity is a key feature, as it is designed to avoid the toxicities associated with non-selective TGF-β inhibition.[3]

## Table 1: In Vitro Inhibition of Latent TGFβ1 Activation by SRK-181



| Species           | IC50 (nM) |
|-------------------|-----------|
| Human             | 1.02      |
| Rat               | 1.11      |
| Cynomolgus Monkey | 1.05      |

Data sourced from a cell-based assay measuring the inhibition of latent TGF\( \beta \) activation.[3]

### **In Vivo Efficacy**

Preclinical and clinical studies have evaluated the in vivo efficacy of SRK-181, both as a monotherapy and in combination with other anti-cancer agents.

### **Preclinical Studies**

In syngeneic mouse tumor models that are resistant to anti-PD-1 therapy, the murine version of SRK-181 (SRK-181-mlgG1) in combination with an anti-PD-1 antibody has been shown to induce tumor regression and improve survival. This anti-tumor activity is associated with an increase in the infiltration of effector T cells into the tumor microenvironment.[4]

### **Clinical Studies**

The ongoing Phase 1 DRAGON trial (NCT04291079) is evaluating the safety and efficacy of SRK-181 in patients with locally advanced or metastatic solid tumors.[5]

# Table 2: Clinical Efficacy of SRK-181 in Combination with Anti-PD-(L)1 Therapy (Phase 1 DRAGON Trial)



| Cancer Type                                | Patient Population     | Objective Response Rate<br>(ORR)                                                                 |
|--------------------------------------------|------------------------|--------------------------------------------------------------------------------------------------|
| Clear Cell Renal Cell<br>Carcinoma (ccRCC) | Anti-PD-1 Resistant    | 27% (3 confirmed Partial<br>Responses in 11 patients)                                            |
| Various Solid Tumors                       | Anti-PD-(L)1 Resistant | Early signs of efficacy with prolonged stable disease and a confirmed Partial Response observed. |

Data as of the December 2, 2022 data cutoff.[5]

## Comparison with Alternative TGF- $\beta$ Inhibitors

Several other therapeutic agents targeting the TGF- $\beta$  pathway are in development. This section provides a comparison of SRK-181 with some of these alternatives.

# Table 3: Comparison of SRK-181 with Other TGF- $\beta$ Pathway Inhibitors



| Drug Name                   | Mechanism of<br>Action         | Target                                     | In Vitro<br>Potency (IC50)                          | Key In Vivo<br>Efficacy Data                                                                                         |
|-----------------------------|--------------------------------|--------------------------------------------|-----------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| SRK-181<br>(Linavonkibart)  | Monoclonal<br>Antibody         | Latent TGFβ1                               | ~1 nM (for latent<br>TGFβ1<br>activation)[3]        | 27% ORR in anti-PD-1 resistant ccRCC (in combination with anti-PD-(L)1).[5]                                          |
| Galunisertib<br>(LY2157299) | Small Molecule<br>Inhibitor    | TGFβ Receptor I<br>(ALK5)                  | 51 nM (for<br>TGFβRI<br>autophosphorylat<br>ion)[5] | Monotherapy resulted in significant tumor growth delay in breast and lung cancer xenograft models.[5]                |
| Fresolimumab<br>(GC1008)    | Monoclonal<br>Antibody         | Pan-TGF-β<br>(neutralizes all<br>isoforms) | -                                                   | Reduced<br>metastases in<br>preclinical breast<br>cancer models.<br>[6]                                              |
| Bintrafusp Alfa             | Bifunctional<br>Fusion Protein | TGF-β and PD-<br>L1                        | -                                                   | 28.2% ORR in pretreated, immune checkpoint inhibitor-naïve recurrent/metast atic cervical cancer.[7]                 |
| AVID200                     | TGF-β Trap                     | TGF-β1 and<br>TGF-β3                       | -                                                   | Preclinical data<br>shows reversal<br>of bone marrow<br>fibrosis and<br>restoration of<br>normal<br>hematopoiesis in |



myelofibrosis models.[8]

# Experimental Protocols In Vitro Latent TGFβ1 Activation Assay

This assay is designed to measure the ability of a compound to inhibit the activation of latent TGFβ1.

Principle: Latent TGF $\beta$ 1 is expressed on the surface of cells. Upon activation, the active TGF $\beta$ 1 can be measured. This assay quantifies the inhibition of this activation process.

#### Protocol:

- Cell Culture: LN229 human glioblastoma cells are engineered to overexpress latent TGFβ1 from different species (human, rat, cynomolgus monkey) in the extracellular matrix.[3]
- Compound Incubation: The cells are incubated with varying concentrations of SRK-181.
- Activation Measurement: The amount of activated TGFβ1 is measured using CAGA12 reporter cells, which contain a luciferase reporter gene responsive to TGF-β signaling.[3]
- Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. The IC50 value is determined from the dose-response curve.

## In Vivo Murine Tumor Model of Immunotherapy Resistance

This model is used to evaluate the efficacy of SRK-181 in overcoming resistance to checkpoint inhibitors.

Principle: A tumor cell line that is known to be resistant to anti-PD-1 therapy is implanted in mice. The mice are then treated with a combination of SRK-181 and an anti-PD-1 antibody to assess the anti-tumor effect.

#### Protocol:



- Tumor Implantation: Syngeneic tumor cells (e.g., EMT6 breast cancer cells) are implanted into immunocompetent mice.[4]
- Treatment: Once tumors are established, mice are treated with SRK-181-mlgG1 (the murine version of SRK-181) in combination with an anti-PD-1 antibody.[4]
- Tumor Measurement: Tumor growth is monitored regularly by measuring tumor volume.
- Immunophenotyping: At the end of the study, tumors are harvested to analyze the immune cell infiltrate, particularly the presence of CD8+ T cells, by flow cytometry or immunohistochemistry.[4]
- Data Analysis: Tumor growth curves and survival data are analyzed to determine the efficacy
  of the combination therapy compared to monotherapies and control groups.

## Visualizations TGF-β1 Signaling Pathway



Click to download full resolution via product page

Caption: TGF-\(\beta\)1 Signaling Pathway and the Mechanism of Action of SRK-181.

### **Experimental Workflow for In Vivo Efficacy Study**





Click to download full resolution via product page

Caption: Workflow for a preclinical in vivo study of SRK-181.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Study of GC1008 (Fresolimumab): A Human Anti-Transforming Growth Factor-Beta (TGFβ) Monoclonal Antibody in Patients with Advanced Malignant Melanoma or Renal Cell Carcinoma | PLOS One [journals.plos.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Forbius: First Patient Dosed in a Phase 1b Myelofibrosis Trial of AVID200, a Novel TGFbeta 1 & 3 Inhibitor - BioSpace [biospace.com]
- To cite this document: BenchChem. [Comparing the in vitro and in vivo efficacy of MK181].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138951#comparing-the-in-vitro-and-in-vivo-efficacy-of-mk181]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com